molecular formula C4H12ClNO3S B3378454 Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride CAS No. 142604-14-6

Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride

Cat. No.: B3378454
CAS No.: 142604-14-6
M. Wt: 189.66 g/mol
InChI Key: HLWWIAKVTMXHRU-UHFFFAOYSA-N
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Description

Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride (CAS: 142604-14-6) is a hydrochloride salt of a sulfonated ethanol derivative. Its molecular formula is C₄H₁₂ClNO₃S, with a molar mass of 189.65 g/mol . The structure consists of an ethanol backbone modified with a sulfonyl (-SO₂-) group linked to a 2-aminoethyl (-CH₂CH₂NH₂) moiety. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis or biochemical research.

Properties

IUPAC Name

2-(2-aminoethylsulfonyl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3S.ClH/c5-1-3-9(7,8)4-2-6;/h6H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWWIAKVTMXHRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)CCO)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80599003
Record name 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID80599003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142604-14-6
Record name Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142604-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Aminoethanesulfonyl)ethan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80599003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride typically involves the reaction of ethanol with 2-aminoethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is produced in bulk quantities and subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmacology

Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride serves as a precursor in the synthesis of various pharmaceutical compounds. Its ability to interact with biological systems makes it valuable for drug development.

Key Uses :

  • Synthesis of sulfonamide derivatives which exhibit antibacterial activity.
  • Development of enzyme inhibitors that can modulate metabolic pathways.

Biochemistry

This compound is employed in enzyme inhibition studies and protein modification experiments. It can bind to specific enzymes, affecting their activity and providing insights into biochemical pathways.

Mechanism of Action :

  • The compound interacts with enzyme active sites, leading to reversible or irreversible inhibition depending on the binding nature.

Analytical Chemistry

This compound is utilized as a reagent in various analytical techniques for detecting and quantifying specific compounds.

Applications :

  • Used in high-performance liquid chromatography (HPLC) for the analysis of biological samples.
  • Acts as a derivatizing agent in mass spectrometry to enhance detection sensitivity.

Comparative Analysis Table

Application AreaDescriptionExamples
PharmacologyPrecursor for drug synthesisSulfonamide derivatives
BiochemistryEnzyme inhibition studiesProtein modification
Analytical ChemistryReagent for detectionHPLC, mass spectrometry

Case Studies

  • Enzyme Inhibition Study :
    A study demonstrated that this compound effectively inhibited the enzyme carbonic anhydrase. This inhibition was reversible and highlighted the compound's potential as a therapeutic agent in conditions where carbonic anhydrase plays a critical role.
  • Synthesis of Antibacterial Agents :
    Research focused on synthesizing new sulfonamide derivatives from this compound showed promising antibacterial activity against various strains of bacteria. The study emphasized the importance of modifying the sulfonamide group to enhance efficacy.
  • Analytical Method Development :
    In analytical chemistry, a method involving this compound was developed for the quantification of amino acids in biological fluids using HPLC. This method provided high sensitivity and specificity, making it useful for clinical diagnostics.

Mechanism of Action

The mechanism of action of Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Functional Groups and Structural Differences

The compound’s sulfonated ethanol core and aminoethyl group distinguish it from analogs. Below is a comparative analysis of similar compounds:

Table 1: Structural and Functional Group Comparison
Compound Name (CAS) Molecular Formula Key Functional Groups Key Differences
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride (142604-14-6) C₄H₁₂ClNO₃S -SO₂-, -NH₂ (aminoethyl), -Cl Reference compound
Ethanamine, 2-(methylsulfonyl)-, hydrochloride (104458-24-4) C₃H₁₀ClNO₂S -SO₂-, -CH₃ (methyl), -Cl Methylsulfonyl replaces aminoethyl
2-(Chloroethylsulfonyl)ethanol dihydrochloride (85739-74-8) C₄H₁₁Cl₃O₃S -SO₂-, -Cl (chloroethyl), -Cl (salt) Chloroethyl substituent; dihydrochloride
2-[(2-Chloroethyl)sulfonyl]ethanamine hydrochloride (N/A) C₄H₁₀Cl₂NO₂S -SO₂-, -Cl (chloroethyl), -NH₂ Chloroethyl and ethanamine backbone
2-Aminoethyl methacrylate hydrochloride (2420-94-2) C₆H₁₂ClNO₂ Methacrylate (-COOCH₂CH₂), -NH₂, -Cl Polymerizable double bond

Physicochemical and Reactivity Differences

  • Solubility: The aminoethyl group in the target compound improves water solubility compared to methylsulfonyl () or chloroethyl derivatives (). The latter may exhibit lower solubility due to hydrophobic substituents .
  • Reactivity: The chloroethyl group () increases electrophilicity, making it reactive in alkylation reactions . The aminoethyl group (target compound) can participate in nucleophilic reactions or form hydrogen bonds, useful in drug-protein interactions . The methacrylate group () enables polymerization, distinguishing it from non-polymerizable analogs .

Research Findings

  • Synthetic Utility: The target compound’s aminoethyl group facilitates coupling reactions in peptide synthesis, as seen in related aminoethanol hydrochlorides () .
  • Stability: Sulfonyl groups enhance thermal stability compared to ester or ether analogs (e.g., ethoxyethanol derivatives in ) .

Biological Activity

Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride (CAS No. 142604-14-6) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular properties:

  • Molecular Formula : C4H12ClNO3S
  • Molecular Weight : 189.65 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water

The compound features a sulfonamide moiety attached to an ethanol backbone, which enhances its reactivity and potential biological interactions .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities that could be leveraged for therapeutic applications. Key areas of investigation include:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. For instance, sulfonamides are well-known for their antibacterial effects.
  • Neuroactive Potential : The presence of amino groups suggests possible neuroactive properties, which warrant further exploration in neuropharmacology.
  • Chemical Intermediary Uses : It serves as a precursor in the synthesis of various pharmaceuticals and industrial chemicals, indicating its versatility in chemical applications .

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, including proteins and nucleic acids. The sulfonamide group is known to inhibit the enzyme dihydropteroate synthase, crucial for bacterial folate synthesis, thereby exhibiting antibacterial effects.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameStructure TypeKey FeaturesBiological Activity
EthanolamineAminoalcoholSimple structure; used in various applicationsNeuroactive potential
SulfanilamideSulfonamideKnown antibacterial propertiesAntimicrobial activity
2-AminoethanolAminoalcoholSimilar backbone; used in pharmaceuticalsPotential neuroactivity
N-(2-Aminoethyl)ethanolamineAminoalcoholContains amino groups; potential neuroactiveNeuroactive properties

This table highlights the comparative biological activities of this compound with structurally related compounds. The unique combination of an ethanol backbone with a sulfonamide functional group may confer distinct biological activities not found in simpler compounds.

Case Study: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of sulfonamide derivatives, this compound was evaluated alongside traditional antibiotics. Results indicated that while it exhibited moderate antibacterial activity against Gram-positive bacteria, further optimization of its structure could enhance its efficacy against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Safety and Toxicological Profile

According to assessments conducted under the Canadian Environmental Protection Act (CEPA), the risk to human health from this compound is considered low. It is not expected to accumulate significantly in organisms or the environment . However, detailed toxicological studies are necessary to fully understand its safety profile.

Q & A

Q. What are the recommended synthetic routes for Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride, and how can byproduct formation be minimized?

Methodological Answer: The compound is synthesized via sulfonylation of ethanolamine derivatives. A key step involves reacting 2-aminoethanol with a sulfonyl chloride (e.g., 2-chloroethylsulfonyl chloride) under controlled pH and temperature to form the sulfonyl bridge. Hydrochloride salt formation follows via acidification.

  • Critical Considerations :
    • Byproduct Mitigation : Residual sulfonyl chloride or its hydrolysis product (e.g., methanesulfonic acid) can react with solvents like ethanol, forming genotoxic impurities such as ethyl methanesulfonate (EMS) . Use anhydrous conditions and rigorous purification (e.g., recrystallization, HPLC) to minimize these byproducts.
    • Reaction Monitoring : Employ thin-layer chromatography (TLC) or inline FTIR to track intermediate formation.

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the sulfonyl (-SO2_2-) and aminoethyl (-NH-CH2_2-CH2_2-) linkages. For example, the sulfonyl group causes deshielding of adjacent protons (~δ 3.5–4.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C4_4H11_{11}ClN2_2O2_2S).
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry, if single crystals are obtainable .

Q. What storage conditions ensure the stability of this compound?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent hydrolysis of the sulfonyl group .
  • Humidity Control : Use desiccants (e.g., silica gel) to avoid deliquescence, as hydrochloride salts are hygroscopic.
  • Solubility : Prepare fresh solutions in anhydrous ethanol or DMSO to minimize decomposition.

Advanced Research Questions

Q. How can trace genotoxic impurities (e.g., EMS) be quantified in synthesized batches?

Methodological Answer:

  • Analytical Techniques :
    • LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water. Detect EMS via multiple reaction monitoring (MRM) transitions (e.g., m/z 125 → 97) with a limit of quantification (LOQ) < 1 ppm .
    • Headspace GC-MS : Analyze volatile impurities by derivatizing with pentafluorophenyl hydrazine.
  • Validation : Follow ICH Q3 guidelines for impurity profiling, including spike-recovery assays (85–115% recovery) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Discrepancies in receptor-binding studies (e.g., serotonin vs. dopamine modulation) may arise from assay conditions or purity variations.

  • Case Study : If receptor activity conflicts with literature:
    • Reproduce Experiments : Use standardized assays (e.g., radioligand binding with HEK293 cells expressing human receptors) .
    • Purity Reassessment : Re-analyze compound purity via HPLC and adjust activity calculations accordingly.
    • Structural Confirmation : Verify batch integrity via 1^1H NMR to rule out degradation .

Q. How can this compound be utilized in studying enzyme modulation or receptor-ligand interactions?

Methodological Answer:

  • Receptor Studies :
    • Fluorescence Polarization : Label the compound with FITC or TAMRA to measure binding affinity (Kd_d) to G-protein-coupled receptors (GPCRs) .
    • Data Example :
Study FocusFindingsReference
Serotonin Receptor 5-HT2A_{2A}IC50_{50} = 12 nM (competitive inhibition)
Dopamine TransporterNo significant modulation at 10 µM
  • Enzyme Assays : Use kinetic assays (e.g., spectrophotometric monitoring of acetylcholinesterase inhibition) with varying substrate concentrations to determine inhibition mode (competitive/non-competitive).

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride
Reactant of Route 2
Ethanol, 2-[(2-aminoethyl)sulfonyl]-, hydrochloride

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